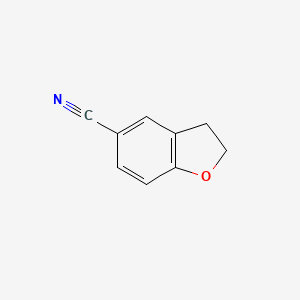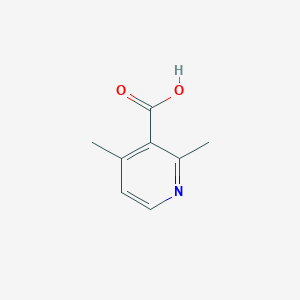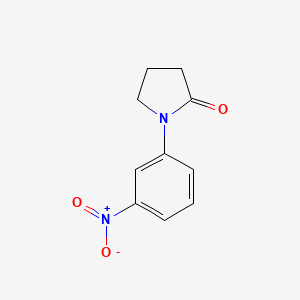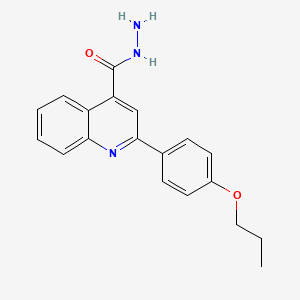
2,3-Dihydro-1-benzofuran-5-carbonitrile
Übersicht
Beschreibung
The compound 2,3-Dihydro-1-benzofuran-5-carbonitrile is a chemical structure that can be derived from benzofuran derivatives. Benzofurans are heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves a gold(III)-catalyzed tandem reaction, which is highly regioselective and allows for the synthesis of 3-carbonylated benzofuran derivatives . This process includes a condensation/rearrangement/cyclization reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds, which could potentially be applied to synthesize the 2,3-Dihydro-1-benzofuran-5-carbonitrile structure.
Molecular Structure Analysis
While the specific molecular structure analysis of 2,3-Dihydro-1-benzofuran-5-carbonitrile is not directly provided, related compounds such as 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile have been studied. These compounds exhibit interesting structural features, such as a buckled fused-ring system due to an ethylene linkage and twisted aromatic rings, which could be relevant when considering the spatial configuration of 2,3-Dihydro-1-benzofuran-5-carbonitrile .
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can be influenced by the presence of functional groups such as carbonitriles. For instance, the 3-carbonitrile group has been found to be important for the inhibitory potencies of certain compounds against metallo-β-lactamases, a class of enzymes . This suggests that the carbonitrile group in 2,3-Dihydro-1-benzofuran-5-carbonitrile may also play a significant role in its chemical reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-1-benzofuran-5-carbonitrile can be inferred from related compounds. For example, the oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes, mediated by manganese(III) acetate, leads to the formation of 4,5-dihydrofuran-3-carbonitriles . These reactions typically yield products with good stability and can be carried out under various conditions, indicating that 2,3-Dihydro-1-benzofuran-5-carbonitrile may have similar stability and reactivity profiles.
Wissenschaftliche Forschungsanwendungen
Natural Source and Bioactivity
Benzofuran compounds are found ubiquitously in nature and have demonstrated a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds are considered potential natural drug lead compounds due to their significant bioactivities. Novel benzofuran derivatives have been developed as anticancer agents and for treating hepatitis C, showcasing the compound's versatility in drug development (Miao et al., 2019).
Pharmaceutical Applications
Benzofuran is a core unit in many bioactive heterocycles with a wide range of biological activity, including unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The scaffold of benzofuran has been incorporated into numerous drugs in the market, highlighting its significance in pharmaceuticals (Dawood, 2019).
Antimicrobial Applications
Recent studies have highlighted the emergence of benzofuran derivatives as efficient antimicrobial agents. These compounds have been found suitable for creating new drugs aimed at combating antibiotic resistance, with some derivatives used in treating skin diseases like cancer or psoriasis. This indicates benzofuran's importance in the development of antimicrobial candidates (Hiremathad et al., 2015).
Chemical Synthesis
Benzofuran derivatives are significant in chemical synthesis, providing a foundation for constructing complex molecular structures. Innovations in constructing benzofuran rings through free radical cyclization cascade and proton quantum tunneling exhibit the compound's utility in synthesizing challenging polycyclic compounds with high yield and fewer side reactions (Miao et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVULDSSWHXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371144 | |
| Record name | 2,3-dihydro-1-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-carbonitrile | |
CAS RN |
84944-75-2 | |
| Record name | 2,3-dihydro-1-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydrobenzo[b]furan-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)





![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)


![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)
